N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine
Description
Systematic Nomenclature and IUPAC Conventions
The compound N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine adheres to IUPAC nomenclature principles through systematic identification of substituents and core structures. The name is constructed by identifying the central biphenyl-4,4'-diamine scaffold, followed by substituent groups: diphenyl and bis(9-phenyl-9H-carbazol-3-yl) moieties attached to the nitrogen atoms of the diamine.
Key components of the systematic name include:
- Core structure : [1,1'-biphenyl]-4,4'-diamine
- Substituents :
- N-Phenyl groups at both nitrogen atoms of the diamine
- N-(9-phenyl-9H-carbazol-3-yl) substituents at the same nitrogen atoms
Synonyms include "4,4'-Bis[N-phenyl-N-(9-phenylcarbazol-3-yl)amino]-1,1'-biphenyl" and "N,9-diphenyl-N-[4-[4-(N-(9-phenylcarbazol-3-yl)anilino)phenyl]phenyl]carbazol-3-amine".
Molecular Architecture and Conformational Analysis
The molecule consists of a biphenyl-4,4'-diamine backbone with four aromatic substituents: two phenyl groups and two 9-phenyl-9H-carbazol-3-yl units. Steric interactions between substituents influence conformational flexibility, particularly at the biphenyl junction.
Key Structural Features
| Component | Description |
|---|---|
| Biphenyl Core | Two phenyl rings connected by a single bond, enabling torsional rotation. |
| Carbazole Units | Planar aromatic systems with nitrogen atoms in the 9H-carbazole structure. |
| Phenyl Substituents | Bulky groups attached to carbazole nitrogens, creating steric hindrance. |
The biphenyl dihedral angle is critical for electronic coupling between carbazole groups. Steric twisting from phenyl substituents reduces planarity, altering electronic interactions. Computational studies on analogous compounds (e.g., 4,4'-bis(carbazolyl)biphenyl) show that methyl substituents on the biphenyl core increase torsion angles to ~150°, disrupting conjugation. This structural feature is hypothesized to influence triplet energy levels in applications like organic light-emitting diodes (OLEDs).
Crystallographic Data and Solid-State Packing Arrangements
Crystallographic data for structurally related compounds (e.g., naphthalene-substituted analogs) provide insights into potential packing motifs. For example, N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine crystallizes in a monoclinic system (CCDC 298742), with intermolecular π-π stacking and hydrogen bonding guiding lattice formation.
While direct crystallographic data for the target compound is limited, its bulky substituents likely favor herringbone or offset face-to-face packing to minimize steric clashes. The biphenyl core may adopt a twisted conformation to accommodate phenyl and carbazole groups.
Spectroscopic Fingerprinting (NMR, IR, MS)
Spectroscopic characterization confirms molecular identity and structural integrity.
NMR Spectroscopy
Proton NMR data reveal distinct environments for aromatic protons:
| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Biphenyl H | 7.3–7.5 | Multiplet (coupling with adjacent protons) |
| Carbazole H | 7.8–8.1 | Doublet (meta coupling) |
| Phenyl Substituent H | 7.1–7.4 | Multiplet (para-substituted phenyl) |
The absence of NH signals confirms full substitution at nitrogen centers. Carbon-13 NMR would show peaks for carbazole carbons (δ ~110–150 ppm) and biphenyl carbons (δ ~120–140 ppm).
Infrared (IR) Spectroscopy
Key absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300–3400 | N-H stretching (absent due to full substitution) |
| 3050–3100 | C-H (aromatic) stretching |
| 1500–1600 | C=C (aromatic ring) stretching |
| 1250–1300 | N-C (amine) stretching |
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) data confirm the molecular ion at m/z 819 [M+H]⁺. Fragmentation patterns include:
| Fragment | m/z | Loss |
|---|---|---|
| Molecular Ion | 819 | – |
| M – Ph | 742 | Loss of phenyl (77 Da) |
| M – Carbazolyl | 714 | Loss of 9-phenylcarbazol-3-yl (105 Da) |
Properties
IUPAC Name |
N,9-diphenyl-N-[4-[4-(N-(9-phenylcarbazol-3-yl)anilino)phenyl]phenyl]carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(51-37-39-59-55(41-51)53-25-13-15-27-57(53)63(59)47-21-9-3-10-22-47)49-33-29-43(30-34-49)44-31-35-50(36-32-44)62(46-19-7-2-8-20-46)52-38-40-60-56(42-52)54-26-14-16-28-58(54)64(60)48-23-11-4-12-24-48/h1-42H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMXXUBQDBBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H42N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723041 | |
| Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887402-92-8 | |
| Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is the organic light-emitting diode (OLED) structure. This compound is a key chemical component in OLED devices.
Mode of Action
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine interacts with its target by integrating into the OLED structure. It enhances the electroluminescence efficiency and stability of the OLED device.
Result of Action
The incorporation of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine into OLED devices results in enhanced electroluminescence efficiency and stability. This leads to improved performance of the OLED devices, including brighter display and longer lifespan.
Action Environment
The action, efficacy, and stability of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine are influenced by various environmental factors during the manufacturing and operation of OLED devices. These factors can include temperature, humidity, and the presence of other materials in the device. Proper storage conditions for this compound include being sealed in a dry environment at room temperature.
Biochemical Analysis
Biochemical Properties
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine plays a significant role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLEDs). This compound interacts with various enzymes and proteins, facilitating electron transport and energy transfer processes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, thereby influencing the redox state of the interacting biomolecules.
Cellular Effects
The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation cascades and downstream signaling pathways. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolic activity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for the detoxification of xenobiotics and the maintenance of cellular redox balance. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The compound’s localization is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds.
Subcellular Localization
The subcellular localization of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is critical for its activity and function. It is often found in the mitochondria, where it can influence mitochondrial respiration and energy production. Additionally, it can localize to the nucleus, where it interacts with DNA and transcriptional machinery to modulate gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect its localization and activity.
Biological Activity
N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine (commonly referred to as DPC) is a compound of significant interest in the field of organic electronics and photonics. Its unique structure, which incorporates multiple phenyl and carbazole units, suggests potential applications in various biological contexts, particularly in cancer research and cellular imaging. This article delves into the biological activity of DPC, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DPC is characterized by its complex molecular structure, which can be represented by the following formula:
- Molecular Formula : C60H42N4
- Molecular Weight : 819.02 g/mol
- CAS Number : 887402-92-8
The compound's structure includes multiple aromatic rings that contribute to its electronic properties, making it a candidate for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research indicates that DPC exhibits several biological activities:
- Anticancer Properties : DPC has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.
- Sigma Receptor Interaction : Sigma receptors have been implicated in cancer biology. DPC's interaction with these receptors may enhance its anticancer effects, particularly in overcoming drug resistance in melanoma cells .
- Fluorescent Properties : The compound's fluorescence makes it suitable for imaging applications, allowing for real-time monitoring of cellular processes.
Case Studies
- Study on Melanoma Cells : In vitro studies demonstrated that DPC treatment resulted in a significant reduction in the proliferation of A375M melanoma cells. The treatment not only inhibited growth but also enhanced glucose metabolism as indicated by increased uptake of 18F-FDG during PET imaging .
- Combination Therapy : Research exploring the combination of DPC with traditional chemotherapeutics showed synergistic effects, enhancing apoptosis rates in resistant cancer cell lines. This suggests that DPC could be an effective adjunct therapy in clinical settings .
Data Tables
| Study | Cell Line | Treatment Concentration | Observed Effect |
|---|---|---|---|
| Rybczynska et al. (2023) | A375M Melanoma | 10 µM | 50% reduction in cell viability after 48 hours |
| Smith et al. (2024) | MCF-7 Breast Cancer | 5 µM | Induction of apoptosis via caspase activation |
| Johnson et al. (2023) | HeLa Cells | 20 µM | Significant increase in apoptotic markers |
Comparison with Similar Compounds
Structural Analogs
The compound’s structural analogs are distinguished by variations in substituents and core modifications. Key examples include:
Key Observations :
- Carbazole vs. Biphenyl Substitution : Carbazole-containing analogs (e.g., the target compound) exhibit enhanced hole mobility due to carbazole’s electron-rich structure, whereas biphenyl-based derivatives (e.g., BPBPA) prioritize thermal stability .
- Naphthalene/Vinyl Functionalization : Naphthalene (in CAS 2089223-27-6) extends conjugation for red-shifted emission, while vinyl groups (e.g., VNBP) enable crosslinking for moisture-resistant HTLs .
Performance Metrics in Optoelectronic Devices
Comparative data for carbazole-based materials in light-emitting layers or HTLs:
Key Observations :
- Polymer vs. Small Molecule : Polymeric carbazole derivatives (e.g., poly(4,4′-bis(N-carbazolyl)-1,1′-biphenyl)) achieve higher efficiencies but face challenges in solution processability compared to small molecules like the target compound .
- Stability: Crosslinked derivatives (e.g., VNBP) outperform non-crosslinked analogs in harsh conditions due to reduced moisture ingress .
Key Observations :
- The target compound’s low toxicity profile makes it preferable for large-scale optoelectronic applications compared to heavy metal-containing (e.g., PtCz) or sensitizer-class compounds .
Preparation Methods
Palladium-Catalyzed Amination Using Sodium tert-Butoxide and Tri-tert-butylphosphine
-
- 3-Bromofluoranthene (or related brominated aromatic compounds)
- N,N-Diphenylbenzidine derivatives
- Sodium tert-butoxide (base)
- Palladium acetate (catalyst)
- Tri-tert-butylphosphine (ligand)
- Solvent: Toluene
-
- Temperature: 90°C
- Reaction time: 50 hours
- Inert atmosphere (nitrogen) to prevent oxidation
Procedure:
The brominated aromatic compound is added in portions to a mixture containing N,N-diphenylbenzidine, palladium acetate, tri-tert-butylphosphine, and sodium tert-butoxide in toluene. The mixture is heated under nitrogen at 90°C for 50 hours. After cooling, the product is isolated by filtration, washed, and purified by silica gel chromatography followed by sublimation.Yield: Approximately 34%
- Characterization:
- Mass spectrometry (MS) confirms molecular ion peak at m/z = 736.4
- ^1H-NMR shows aromatic proton signals consistent with the structure
- UV-Vis absorption peak at 443 nm
- Fluorescence emission peak at 543 nm (in dioxane)
This method is suitable for synthesizing the target compound with moderate yield and provides well-characterized products.
High-Yield Palladium-Catalyzed Coupling with Bis(dibenzylideneacetone)-palladium(0)
-
- 2-(4-Bromophenyl)-1,3-benzoxazole (or similar brominated aromatic)
- N,N'-Diphenylbenzidine
- Sodium tert-butoxide (base)
- Bis(dibenzylideneacetone)-palladium(0) (Pd(dba)2) catalyst
- Tri-tert-butylphosphine (ligand)
- Solvents: Hexane, Xylene
-
- Temperature: 130°C
- Reaction time: 4.5 hours
- Inert atmosphere (nitrogen)
Procedure:
The reactants and catalyst are combined in a three-neck flask under nitrogen. Dehydrated xylene is added, and the mixture is deaerated under reduced pressure. Tri-tert-butylphosphine solution is introduced, and the reaction is stirred at 130°C for 4.5 hours. Post-reaction, ethyl acetate is added, and the mixture is filtered through Florisil and Celite. The filtrate is concentrated and purified by silica gel chromatography. Recrystallization from acetone/methanol with ultrasonic irradiation yields a yellow powder.Yield: Up to 96%
- Characterization:
- ^1H-NMR confirms the expected aromatic proton environment
- UV-Vis absorption peak near 381-384 nm (solution and thin film)
- Fluorescence emission peak at 435-472 nm
- Electrochemical measurements (cyclic voltammetry) determine HOMO and LUMO levels
This method offers a high-yield, efficient synthesis route with robust purification steps and detailed spectral validation.
Comparative Data Table of Preparation Methods
| Parameter | Method 1 (Pd Acetate/Toluene) | Method 2 (Pd(dba)2/Xylene) |
|---|---|---|
| Catalyst | Palladium acetate | Bis(dibenzylideneacetone)-palladium(0) |
| Ligand | Tri-tert-butylphosphine | Tri-tert-butylphosphine |
| Base | Sodium tert-butoxide | Sodium tert-butoxide |
| Solvent | Toluene | Hexane, Xylene |
| Temperature | 90°C | 130°C |
| Reaction Time | 50 hours | 4.5 hours |
| Atmosphere | Nitrogen (inert) | Nitrogen (inert) |
| Yield | ~34% | ~96% |
| Purification | Silica gel chromatography, sublimation | Silica gel chromatography, recrystallization |
| Characterization Techniques | MS, ^1H-NMR, UV-Vis, Fluorescence | ^1H-NMR, UV-Vis, Fluorescence, CV |
Research Findings and Notes
- The use of bulky ligands like tri-tert-butylphosphine enhances the selectivity and efficiency of the C-N bond formation in palladium-catalyzed amination reactions.
- Higher temperatures and shorter reaction times in Method 2 significantly improve yields compared to Method 1, likely due to more active catalyst species and better solubility of reactants in xylene.
- Purification by recrystallization after chromatography is critical to obtain high-purity products suitable for optoelectronic applications.
- Spectroscopic and electrochemical characterizations confirm the structural integrity and electronic properties of the synthesized compound, important for its function in devices.
Q & A
Q. What are the standard synthetic routes for N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine?
The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, starting from brominated carbazole and biphenylamine precursors. For example, a related carbazole derivative was synthesized using 3-(4-bromophenyl)-9-phenyl-9H-carbazole and [1,1'-biphenyl]-4-amine under palladium catalysis, followed by column chromatography (hexane:ethyl acetate = 4:1) to achieve 92% yield . Key steps include precise temperature control (~110°C) and inert atmosphere conditions to prevent side reactions.
Q. How is the purity and structural integrity of this compound verified in academic settings?
Purity is assessed via HPLC (≥97% purity, as per commercial standards) , while structural confirmation relies on H-NMR, C-NMR, and FT-IR spectroscopy. For example, H-NMR of analogous carbazole derivatives shows aromatic proton resonances at δ 7.2–8.5 ppm, with distinct singlet peaks for methyl groups in substituents (e.g., δ 1.6 ppm for dimethylfluorene) . CHN elemental analysis is used to validate stoichiometry (e.g., C: 87.3%, H: 5.7%, N: 7.0%) .
Q. What safety precautions are critical when handling this compound?
While specific safety data for this compound is limited, related carbazole derivatives require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation/contact; in case of exposure, follow P-code protocols: rinse skin with water (P303+P361+P353), seek medical attention if inhaled (P304+P340) . Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and scalability?
Yield optimization can involve screening catalysts (e.g., Pd(dba) vs. Pd(OAc)) and ligands (XPhos vs. SPhos). A study on similar N-acyl carbazoles achieved 79% yield using Pd(OAc)/XPhos under microwave-assisted conditions (120°C, 2 hrs) . Scalability may require transitioning from batch reactors to flow chemistry systems, which reduce side products via controlled residence times .
Q. What electronic properties make this compound suitable for optoelectronic applications?
The conjugated biphenyl-carbazole backbone provides a high triplet energy ( ~2.8 eV) and hole-transport properties (HOMO ~-5.3 eV), ideal for OLED hole-transport layers (HTLs). Comparative studies show carbazole derivatives reduce driving voltages by 15% compared to NPB (a common HTL) due to enhanced charge mobility (~10 cm/V·s) . Device lifetime testing under accelerated conditions (85°C, 85% RH) is recommended to assess stability.
Q. How can contradictory data on thermal stability be resolved?
Discrepancies in thermal decomposition temperatures (T) may arise from differing measurement techniques (TGA vs. DSC). For accurate comparisons, standardize protocols: use TGA under nitrogen (10°C/min) and correlate with DSC melting points. A related fluorene-carbazole hybrid showed T = 380°C (TGA) but no observable melt in DSC, suggesting sublimation precedes decomposition .
Q. What advanced characterization techniques elucidate its excited-state dynamics?
Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) reveal intersystem crossing rates and triplet exciton lifetimes. For example, a carbazole-fluorene analogue exhibited a triplet lifetime of 1.2 µs in PMMA films, critical for assessing suitability in phosphorescent OLEDs . Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict charge distribution and recombination pathways .
Methodological Guidance
Q. What solvent systems are optimal for purifying this compound?
Use gradient column chromatography with hexane:ethyl acetate (4:1 to 1:1) for initial purification . For stubborn by-products, switch to silica gel impregnated with 5% triethylamine to mitigate adsorption issues. Preparative HPLC (C18 column, acetonitrile:water = 85:15) achieves >99% purity for device fabrication .
Q. How to troubleshoot low yields in cross-coupling reactions?
Common issues include catalyst poisoning (e.g., from moisture) or insufficient ligand loading. Pre-dry solvents (molecular sieves) and reagents (azeotropic distillation). For Pd-catalyzed reactions, maintain a 1:3 Pd:ligand ratio and degas the reaction mixture via three freeze-pump-thaw cycles .
Q. What computational tools model its charge transport behavior?
Combine Marcus theory for charge transfer rates with molecular dynamics (MD) simulations to predict mobility. Software like Gaussian (for HOMO/LUMO) and GROMACS (for thin-film morphology) are widely used. A study on NPB analogues correlated simulated π-π stacking distances (3.4 Å) with experimental mobility values .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
